molecular formula CH5N3O.ClH<br>CH6ClN3O B7766094 Semicarbazide hydrochloride CAS No. 563-41-7; 18396-65-1

Semicarbazide hydrochloride

Cat. No.: B7766094
CAS No.: 563-41-7; 18396-65-1
M. Wt: 111.53 g/mol
InChI Key: XHQYBDSXTDXSHY-UHFFFAOYSA-N
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Description

Semicarbazide hydrochloride is a chemical compound with the formula OC(NH₂)(N₂H₃)·HCl. It is a water-soluble white solid and a derivative of urea. This compound is widely used in organic synthesis, particularly in the formation of semicarbazones from aldehydes and ketones .

Mechanism of Action

Target of Action

Semicarbazide hydrochloride primarily targets cytosine residues in RNA and DNA, as well as cytosine and deoxycytosine nucleosides . These targets play a crucial role in the genetic information storage and transmission in cells.

Mode of Action

The compound interacts with its targets by binding to the cytosine residues in RNA, deoxycytosine residues in DNA, and to cytosine and deoxycytoside nucleosides . This binding can lead to changes in the genetic material of the cell, potentially affecting the cell’s function and behavior.

Biochemical Pathways

It is known that the compound can causegenotoxicity and neurotoxicity . It is also suggested that this compound may modulate fibrinolysis through alteration of endothelial cell function .

Pharmacokinetics

It is known to bewater-soluble , which can influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be an important pollutant in the environment . It is also a product of degradations of the blowing agent azodicarbonamide (ADC) and forms in heat-treated flour containing ADC as well as breads made from ADC-treated flour . Therefore, the presence of certain chemicals or conditions in the environment could potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

Semicarbazide hydrochloride is frequently reacted with aldehydes and ketones to produce semicarbazones via a condensation reaction . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group . This compound products (semicarbazones and thiosemicarbazones) are known to have antiviral, antiinfective, and antineoplastic activity through binding to copper or iron in cells .

Cellular Effects

This compound has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . It is also known to have an activity of antiviral, antiinfective, and antineoplastic through binding to copper or iron in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with aldehydes and ketones to produce semicarbazones . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .

Temporal Effects in Laboratory Settings

In a study examining the accumulation, distribution, and chemical forms of this compound in scallop tissues after exposure to varying concentrations for 30 days at 10 °C, it was found that this compound reached steady-state enrichment in 25 days .

Metabolic Pathways

It is known that this compound can react with aldehydes and ketones to produce semicarbazones .

Transport and Distribution

This compound added to tank seawater resulted in its accumulation in both free and tissue-bound forms in scallops, and the levels varied according to tissue and were present in all tissues examined .

Preparation Methods

Synthetic Routes and Reaction Conditions

Semicarbazide hydrochloride can be synthesized by treating urea with hydrazine. The reaction is as follows:

OC(NH₂)₂ + N₂H₄ → OC(NH₂)(N₂H₃) + NH₃\text{OC(NH₂)₂ + N₂H₄ → OC(NH₂)(N₂H₃) + NH₃} OC(NH₂)₂ + N₂H₄ → OC(NH₂)(N₂H₃) + NH₃

A further reaction with hydrazine can produce carbohydrazide:

OC(NH₂)(N₂H₃) + N₂H₄ → OC(N₂H₃)₂ + NH₃\text{OC(NH₂)(N₂H₃) + N₂H₄ → OC(N₂H₃)₂ + NH₃} OC(NH₂)(N₂H₃) + N₂H₄ → OC(N₂H₃)₂ + NH₃

Another method involves reacting an aqueous hydrazine solution with urea at temperatures ranging from 80°C to 130°C. The reaction mixture is then treated with alcohol and anhydrous hydrogen chloride to precipitate this compound .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of urea with hydrazine under controlled conditions. The process includes steps such as removing water from the reaction mixture, dissolving the semicarbazide in alcohol, and precipitating the product using anhydrous hydrogen chloride .

Chemical Reactions Analysis

Types of Reactions

Semicarbazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Semicarbazide hydrochloride is unique due to its specific reactivity with aldehydes and ketones, forming stable semicarbazones. This property makes it particularly useful in organic synthesis and analytical chemistry .

Properties

IUPAC Name

aminourea;hydrochloride
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InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H
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InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)NN.Cl
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Molecular Formula

CH5N3O.ClH, CH6ClN3O
Record name SEMICARBAZIDE HYDROCHLORIDE
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Related CAS

57-56-7 (Parent)
Record name Semicarbazide hydrochloride
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DSSTOX Substance ID

DTXSID4020244
Record name Semicarbazide hydrochloride
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Molecular Weight

111.53 g/mol
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Physical Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998), White solid; [Hawley] White powder; [MSDSonline]
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Boiling Point

347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992)
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Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether, Insoluble in absolute alcohol, In water, 1X10+6 mg/L at 25 °C /Estimated/
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Vapor Pressure

0.13 [mmHg], 0.13 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/
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Color/Form

Prisms from dilute alcohol, White crystals

CAS No.

563-41-7; 18396-65-1, 563-41-7
Record name SEMICARBAZIDE HYDROCHLORIDE
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Melting Point

342 to 347 °F decomposes at 347-365 °F (EPA, 1998), 175-185 °C /decomposes/, MP: 96 °C /Base/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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